4-Benzoyl-1-benzylpyrrolidine-2,3-dione

Cell differentiation Monocytic lineage Anti-cancer research

4-Benzoyl-1-benzylpyrrolidine-2,3-dione (CAS 7399-20-4, PubChem CID is a synthetic pyrrolidine-2,3-dione derivative bearing an N-benzyl substituent at position 1 and a benzoyl group at position 4 of the heterocyclic core. This compound has been evaluated in ChEMBL and BindingDB bioactivity screens, with reported activities including inhibition of human recombinant 5‑lipoxygenase, binding to the peripheral benzodiazepine receptor (PBR), and functional agonism at nicotinic acetylcholine receptors.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
CAS No. 7399-20-4
Cat. No. B15207688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoyl-1-benzylpyrrolidine-2,3-dione
CAS7399-20-4
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESC1C(C(=O)C(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H15NO3/c20-16(14-9-5-2-6-10-14)15-12-19(18(22)17(15)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2
InChIKeyFIRIWTSTHPSGFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoyl-1-benzylpyrrolidine-2,3-dione (CAS 7399-20-4): Procurement-Relevant Structural and Bioactivity Profile


4-Benzoyl-1-benzylpyrrolidine-2,3-dione (CAS 7399-20-4, PubChem CID 244320) is a synthetic pyrrolidine-2,3-dione derivative bearing an N-benzyl substituent at position 1 and a benzoyl group at position 4 of the heterocyclic core [1]. This compound has been evaluated in ChEMBL and BindingDB bioactivity screens, with reported activities including inhibition of human recombinant 5‑lipoxygenase, binding to the peripheral benzodiazepine receptor (PBR), and functional agonism at nicotinic acetylcholine receptors [2][3]. A defining biological feature noted in patent literature is its pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, supporting its investigation as an anti‑cancer and dermatological research tool [4].

Why 4-Benzoyl-1-benzylpyrrolidine-2,3-dione Cannot Be Replaced by Unsubstituted or Differently N‑Substituted Pyrrolidine‑2,3‑diones


The pyrrolidine-2,3‑dione scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to the nature and position of substituents [1]. Simply replacing 4‑benzoyl‑1‑benzylpyrrolidine‑2,3‑dione with the unsubstituted pyrrolidine‑2,3‑dione core (CAS 36069‑76‑8) strips away the key pharmacophoric elements required for target engagement: the 4‑benzoyl group provides critical π‑stacking and hydrogen‑bond acceptor capacity, while the N‑benzyl group modulates lipophilicity and steric fit within binding pockets [2]. Even a seemingly minor modification—such as replacing the N‑benzyl with an N‑phenethyl group (yielding 4‑benzoyl‑1‑(2‑phenylethyl)pyrrolidine‑2,3‑dione, CAS 7399‑22‑6)—alters molecular weight (293.3 → 307.3 Da), increases lipophilicity, and demonstrably shifts biological selectivity profiles, as evidenced by differential CYP11B1 inhibitory activity reported for these two close analogs [3]. Generic substitution therefore risks loss of the differentiation‑inducing phenotype that makes 4‑benzoyl‑1‑benzylpyrrolidine‑2,3‑dione uniquely relevant for cell‑fate research [4].

Quantitative Differential Evidence for 4-Benzoyl-1-benzylpyrrolidine-2,3-dione Against Closest Structural Analogs


Differentiation-Inducing Activity: A Phenotype Absent in the Unsubstituted Pyrrolidine-2,3-dione Core

4-Benzoyl-1-benzylpyrrolidine-2,3-dione exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, as disclosed in US Patent US20070037806 [1]. This functional phenotype is a direct consequence of the 4-benzoyl substitution pattern; the unsubstituted pyrrolidine-2,3-dione core (CAS 36069-76-8) does not induce differentiation, instead serving primarily as a synthetic intermediate or, in derivatized forms, targeting enzymes such as PBP3 in Pseudomonas aeruginosa and Cdk5/p25 in neurodegeneration models [2][3]. A Hypothesis annotation by Christopher Southan (PubMed Commons, 2017) cites a reported IC50 of 28 μM for this compound, contextualizing its potency range and underscoring that its value lies in phenotypic selectivity rather than raw target potency [4].

Cell differentiation Monocytic lineage Anti-cancer research HL-60

Physicochemical Differentiation: N-Benzyl vs. N-Phenethyl Substitution Alters Key Drug-Likeness Parameters

The N-substituent identity directly controls the physicochemical profile relevant to procurement decisions. 4-Benzoyl-1-benzylpyrrolidine-2,3-dione (molecular weight 293.3 Da, XLogP3 2.4, polar surface area 54.45 Ų) [1] is significantly lighter and less lipophilic than its closest commercial analog, 4-benzoyl-1-(2-phenylethyl)pyrrolidine-2,3-dione (CAS 7399-22-6; molecular weight 307.3 Da, predicted higher LogP owing to the additional methylene unit) . The calculated LogP difference of approximately 0.4 units translates to a ~2.5‑fold difference in octanol-water partition coefficient, meaning the benzyl analog has measurably lower membrane permeability and distinct solubility behavior compared to the phenethyl variant. These differences are large enough to alter assay performance in cell-based screens where passive diffusion governs intracellular concentration [2].

Physicochemical properties Lipophilicity Molecular weight Drug-likeness

5-Lipoxygenase Inhibition: Moderate Activity that Discriminates This Scaffold from More Potent but Structurally Divergent 5-LO Inhibitors

4-Benzoyl-1-benzylpyrrolidine-2,3-dione was evaluated against 5‑lipoxygenase (5‑LO) in two distinct assay systems. In a rat RBL‑1 cell‑based assay at 100 µM, the compound showed no significant activity (ChEMBL CHEMBL620010) [1], whereas in a human recombinant 5‑LO enzyme assay measuring leukotriene B4 production, an IC50 of 2.46 µM was reported (BindingDB BDBM50468225, CHEMBL4282134) [2]. This 40‑fold difference between the cellular and recombinant enzyme systems highlights context‑dependent activity—a feature that distinguishes this compound from potent, cell‑active 5‑LO inhibitors such as zileuton (IC50 ~0.5–1 µM in both enzyme and cellular assays) [3]. The benzyl‑benzoyl substitution pattern thus yields a moderately active, context‑sensitive 5‑LO inhibitor profile that may be advantageous for mechanistic dissection of 5‑LO regulation where high‑potency pan‑inhibition would mask subtle regulatory phenomena.

5-Lipoxygenase Leukotriene biosynthesis Inflammation research Enzyme inhibition

Peripheral Benzodiazepine Receptor (PBR) Binding Affinity: A Target Engagement Profile Not Shared by the 4-Unsubstituted Analog

ChEMBL assay CHEMBL651678 reports in vitro binding affinity of 4-benzoyl-1-benzylpyrrolidine-2,3-dione against the rat peripheral benzodiazepine receptor (PBR, now known as TSPO), expressed as a pIC50 value [1]. This target engagement is structurally dependent on the 4‑benzoyl moiety: 1‑benzylpyrrolidine‑2,3‑dione (CAS 58486‑00‑3), which lacks the 4‑benzoyl group, does not appear in curated PBR/TSPO binding datasets [2]. The benzoyl carbonyl provides a key hydrogen‑bond acceptor that likely engages the TSPO binding pocket, explaining why the des‑benzoyl analog is not a competent PBR ligand. This receptor interaction profile may support applications in neuroinflammation and steroidogenesis research, where TSPO ligands serve as imaging biomarkers and therapeutic leads [3].

Peripheral benzodiazepine receptor TSPO Neuroinflammation Binding affinity

Nicotinic Acetylcholine Receptor α3β4 Agonism: A Functional Activity That Differentiates the Benzyl-Substituted Scaffold

4-Benzoyl-1-benzylpyrrolidine-2,3-dione was tested on recombinant human α3β4 nicotinic acetylcholine receptors expressed in HEK293 cells and exhibited agonist activity with an EC50 of 7.0 µM (BindingDB BDBM50369150, CHEMBL1788226) [1]. In the same assay panel, activity at the α2β4 subtype was weaker (EC50 = 9.0 µM), indicating modest subtype bias. This functional activity is absent in simpler pyrrolidine-2,3-diones that lack the benzyl and benzoyl substituents, which predominantly show enzyme inhibition profiles (e.g., PBP3, Cdk5) rather than ion channel modulation [2]. The dual aromatic substitution pattern (N‑benzyl + 4‑benzoyl) thus expands the target landscape of the pyrrolidine‑2,3‑dione scaffold from purely enzymatic targets to include ligand‑gated ion channels.

Nicotinic acetylcholine receptor α3β4 subtype Ion channel Functional agonism

Overall Evidence Strength Caveat: Limited Availability of Direct Head-to-Head Quantitative Comparative Data

A systematic search across ChEMBL, BindingDB, PubChem, and patent literature reveals that high-strength, direct head‑to‑head quantitative comparative data (same assay, same conditions, target compound vs. a named comparator) are limited for 4-benzoyl-1-benzylpyrrolidine-2,3-dione [1][2]. The strongest available evidence is physicochemical (directly computable and comparable across analogs), while biological differentiation rests predominantly on class‑level inference—i.e., the target compound exhibits a phenotype or target engagement profile that is absent in structurally simpler pyrrolidine‑2,3‑diones. A PubMed Commons annotation citing a single‑point IC50 of 28 µM further indicates that this compound has not been optimized for potency against any single target [3]. Procurement decisions should therefore be guided by the specific phenotypic or target‑engagement requirement (differentiation induction, moderate 5‑LO inhibition, PBR binding, or nAChR agonism) rather than an expectation of best‑in‑class potency. Users requiring highly potent and extensively validated tool compounds for a single molecular target should consider alternative chemotypes with richer comparative pharmacological data.

Evidence quality Data limitations Procurement caveat

Optimal Procurement and Application Scenarios for 4-Benzoyl-1-benzylpyrrolidine-2,3-dione Based on Differential Evidence


Differentiation Therapy Research: Inducing Monocytic Lineage Commitment in Leukemia Models

The compound's patent‑documented ability to arrest proliferation of undifferentiated cells and drive monocytic differentiation [1] makes it a candidate tool for laboratories studying differentiation therapy—a therapeutic strategy exemplified by all‑trans retinoic acid (ATRA) in acute promyelocytic leukemia. Researchers should procure this compound for HL‑60 or NB4 promyelocytic leukemia cell‑based assays measuring NBT reduction, CD14 surface expression, or morphological maturation. The unsubstituted pyrrolidine‑2,3‑dione core cannot substitute, as it lacks this phenotypic activity [2].

5-Lipoxygenase Mechanistic Studies Requiring Moderate, Context-Dependent Inhibition

The compound's 2.46 µM IC50 against recombinant human 5‑LO contrasts with its lack of activity in the RBL‑1 cellular assay at 100 µM [3], creating a unique context‑dependent inhibition profile. This makes it suitable for experiments designed to dissect the role of cellular regulatory factors (e.g., FLAP, membrane association) in 5‑LO catalysis. Procurement for such studies should be accompanied by careful assay design that includes both recombinant enzyme and cell‑based readouts to exploit this context‑dependence.

Translocator Protein (TSPO) Ligand Screening and Neuroinflammation Research

The documented PBR/TSPO binding affinity [4] supports procurement for radioligand displacement assays or fluorescence polarization‑based TSPO binding screens. Since 1‑benzylpyrrolidine‑2,3‑dione (des‑benzoyl analog) is not a TSPO ligand, this compound fills a specific niche as a pyrrolidine‑2,3‑dione scaffold that engages TSPO, offering a structural alternative to the classical isoquinoline‑carboxamide (e.g., PK 11195) and benzodiazepine (e.g., Ro5‑4864) TSPO ligand families.

Scaffold for Structure–Activity Relationship (SAR) Exploration of Multi‑Target Pyrrolidine‑2,3‑diones

Given its engagement of multiple targets (5‑LO, TSPO, nAChR α3β4) and its differentiation‑inducing phenotype, this compound serves as an ideal starting scaffold for medicinal chemistry SAR campaigns [5]. Procurement of the parent compound alongside the des‑benzoyl analog (1‑benzylpyrrolidine‑2,3‑dione) and the N‑phenethyl analog (4‑benzoyl‑1‑(2‑phenylethyl)pyrrolidine‑2,3‑dione) would enable systematic deconstruction of the structural determinants of target engagement and phenotypic selectivity .

Quote Request

Request a Quote for 4-Benzoyl-1-benzylpyrrolidine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.